molecular formula C24H20ClNO4S B2844130 1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 902617-97-4

1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2844130
CAS No.: 902617-97-4
M. Wt: 453.94
InChI Key: OAYMIUBBXFVODR-UHFFFAOYSA-N
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Description

This compound is a substituted 1,4-dihydroquinolin-4-one derivative featuring three key structural motifs:

  • Position 3: A 4-methylbenzenesulfonyl (tosyl) group, contributing sulfonic acid-derived polarity and electron-withdrawing effects.
  • Position 6: A methoxy group, enhancing electron-donating properties and modulating solubility.

The scaffold is structurally analogous to bioactive quinolines, which are known for applications in antimicrobial, anticancer, and kinase inhibition contexts .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4S/c1-16-3-10-20(11-4-16)31(28,29)23-15-26(14-17-5-7-18(25)8-6-17)22-12-9-19(30-2)13-21(22)24(23)27/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYMIUBBXFVODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group can be introduced by reacting the intermediate with methanol in the presence of a base such as sodium methoxide.

    Tosylation: The tosyl group can be introduced by reacting the intermediate with tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its quinoline core, which is known for its antimicrobial, antiviral, and anticancer properties.

    Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.

    Chemical Biology: The compound is used as a probe to study the interactions of quinoline derivatives with biological macromolecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate into DNA, disrupting DNA replication and transcription processes. Additionally, the compound can inhibit enzymes involved in key biological pathways, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Compound A : 1-[(2-Chlorophenyl)methyl]-6-methoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one ()

  • Key Difference : The chlorophenyl group is substituted at the ortho (2-chloro) position instead of para (4-chloro).
  • Impact :
    • Electronic Effects: The ortho-chloro group induces greater steric hindrance and may alter π-π stacking interactions compared to the para-chloro isomer.
    • Metabolic Stability: Ortho-substituted chlorophenyl groups are often more resistant to oxidative metabolism due to steric shielding .

Compound B : 1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone ()

  • Key Difference : The benzyl group is identical, but the substituent at position 6 is ethoxy instead of methoxy.
  • Synthetic Accessibility: Ethoxy groups may require longer reaction times due to reduced nucleophilicity of ethanol vs. methanol in etherification reactions.

Substituent Variations at Position 3

Compound C : 1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-isopropylbenzenesulfonyl)-1,4-dihydroquinolin-4-one ()

  • Key Difference : The sulfonyl group is attached to a 4-isopropylphenyl ring instead of 4-methylphenyl.
  • Electron-Withdrawing Capacity: Methyl groups are weaker electron donors than isopropyl, altering the sulfonyl group’s electronic profile .

Substituent Variations at Position 6

Compound D : 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k, )

  • Key Difference : Position 6 lacks the methoxy group; instead, the compound has a 4-methoxyphenyl group at position 3.
  • Impact :
    • Solubility: The absence of a methoxy group at position 6 may reduce aqueous solubility compared to the target compound.
    • Synthetic Route: Compound 4k was synthesized via PdCl₂(PPh₃)₂-catalyzed cross-coupling, whereas the target compound likely requires sulfonation steps .

Biological Activity

1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline class, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, including antimicrobial and anticancer activities. This article aims to explore the biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H20ClNO4S. The compound features a chlorophenyl group and a methoxy group, which contribute to its biological properties. The sulfonyl group enhances the solubility and bioavailability of the compound, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of sulfonamide compounds showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively documented. In particular, compounds with similar structures have demonstrated effectiveness as inhibitors of cancer cell proliferation. For instance, a study involving benzamide derivatives indicated that certain synthesized compounds exhibited potent activity against RET kinase, a target in cancer therapy . The mechanism of action may involve the inhibition of specific kinases associated with tumor growth.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Inhibitory effects on acetylcholinesterase (AChE) and urease have been reported for related compounds . Enzyme inhibition is crucial for therapeutic applications in conditions such as Alzheimer's disease and infections caused by urease-producing bacteria.

Synthesis and Evaluation

In one study, researchers synthesized a series of 4-chloro-benzamide derivatives and evaluated their biological activities through various assays. The results showed that several compounds exhibited significant inhibition of RET kinase activity both at the molecular and cellular levels . This suggests potential applications in targeted cancer therapies.

Pharmacokinetics and Binding Studies

Docking studies have provided insights into the binding interactions of these compounds with target proteins. For example, binding interactions with bovine serum albumin (BSA) demonstrated pharmacological effectiveness, indicating that these compounds may have favorable pharmacokinetic profiles .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialSulfonamide derivativesModerate to strong against bacteria
AnticancerBenzamide derivativesPotent RET kinase inhibition
Enzyme InhibitionAChE inhibitorsSignificant inhibition observed

Q & A

Q. Q1. What are the key steps and conditions required for synthesizing this compound?

The synthesis involves a multi-step approach:

  • Step 1 : Construction of the dihydroquinoline core via cyclization reactions under reflux conditions (e.g., using ethanol or DCM as solvents) .
  • Step 2 : Introduction of the 4-chlorobenzyl group using nucleophilic substitution, often requiring anhydrous conditions and catalysts like K₂CO₃ .
  • Step 3 : Sulfonylation with 4-methylbenzenesulfonyl chloride, typically at 0–5°C to minimize side reactions .
  • Step 4 : Methoxy group incorporation via alkylation or etherification, optimized at 60–80°C .
    Critical parameters : Reaction time (12–24 hr), solvent selection (DCM/DMSO for polar intermediates), and inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced Synthesis Challenges

Q. Q2. How can researchers optimize reaction yields and purity for large-scale synthesis?

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling efficiency for aryl groups .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity fractions .
  • Kinetic Control : Lower temperatures (e.g., 0°C) during sulfonylation reduce byproduct formation from competing electrophilic substitutions .

Structural Confirmation and Analytical Methods

Q. Q3. What spectroscopic techniques are critical for confirming the compound’s structure?

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, sulfonyl group at δ 2.4 ppm) .
  • HPLC-MS : Confirm molecular weight (MW: ~455 g/mol) and detect impurities (<0.5% threshold) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the dihydroquinoline core .

Biological Activity Evaluation

Q. Q4. How should researchers design in vitro assays to assess pharmacological potential?

  • Target Selection : Prioritize kinases or inflammatory mediators (e.g., COX-2) based on structural analogs like camptothecin or fenofibric acid derivatives .
  • Dose-Response Curves : Test concentrations from 1 nM–100 μM in cell lines (e.g., HeLa or RAW 264.7 macrophages) .
  • Controls : Include reference compounds (e.g., chloroquine for antimalarial activity) to benchmark efficacy .

Data Contradictions and Reproducibility

Q. Q5. How can conflicting bioactivity data from similar compounds be resolved?

  • Meta-Analysis : Compare substituent effects across analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl groups alter logP and membrane permeability) .
  • Proteomic Profiling : Use affinity chromatography to identify off-target interactions that may explain divergent results .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q6. What substituent modifications could enhance selectivity for therapeutic targets?

  • Electron-Withdrawing Groups : Replace methoxy with nitro groups to improve binding to hydrophobic enzyme pockets .
  • Sulfonyl Variants : Test 4-ethylbenzenesulfonyl analogs to reduce metabolic degradation .
  • Chirality : Synthesize enantiomers to evaluate stereospecific effects on IC₅₀ values .

Stability and Degradation Pathways

Q. Q7. What methodologies assess the compound’s stability under physiological conditions?

  • Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
  • LC-MS/MS : Monitor degradation products (e.g., sulfonic acid derivatives) over 24–72 hr .

Solubility and Formulation Challenges

Q. Q8. How can aqueous solubility be improved without compromising activity?

  • Co-Solvents : Use cyclodextrins or PEG-400 to enhance solubility (>1 mg/mL) .
  • Prodrug Design : Introduce phosphate esters at the 4-position for pH-dependent release .

Mechanistic Studies

Q. Q9. What in silico tools predict binding modes and metabolic pathways?

  • Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 3LIE for kinase inhibition) .
  • ADMET Prediction : SwissADME to estimate CYP450 metabolism and blood-brain barrier penetration .

Environmental Impact Assessment

Q. Q10. How to evaluate ecotoxicological risks during disposal?

  • Biodegradation Assays : OECD 301F protocol to measure half-life in soil/water .
  • Algal Toxicity : Test EC₅₀ in Chlamydomonas reinhardtii to assess aquatic risks .

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